Cas no 2171701-07-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid
- EN300-1551947
- 2171701-07-6
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- Inchi: 1S/C23H27N3O7S/c1-26(12-13-34(24,31)32)22(29)20(10-11-21(27)28)25-23(30)33-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)(H,27,28)(H2,24,31,32)
- InChI-Schlüssel: IQVIZZPNFZVKQX-UHFFFAOYSA-N
- Lächelt: S(CCN(C)C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(N)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 489.15697138g/mol
- Monoisotopenmasse: 489.15697138g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 11
- Komplexität: 822
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 165Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1551947-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1551947-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1551947-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(2-sulfamoylethyl)carbamoyl]butanoic acid |
2171701-07-6 | 100mg |
$2963.0 | 2023-09-25 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid Verwandte Literatur
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Weitere Informationen zu 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid and Its Role in Modern Biopharmaceutical Research
2171701-07-6, the chemical identifier for 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid, represents a complex molecule with potential applications in drug discovery and therapeutic development. This compound, characterized by its unique structural features, has garnered attention in recent years due to its potential to modulate biological pathways involved in inflammatory responses and metabolic regulation. The integration of fluoren-9-yl and sulfamoylethyl groups into its molecular framework highlights its design as a multifunctional scaffold, capable of interacting with multiple protein targets. Recent studies have demonstrated its utility in targeting specific enzymes and receptors, making it a promising candidate for the development of novel therapeutics.
The methoxycarbonyl moiety in this molecule contributes to its stability and solubility properties, which are critical for pharmaceutical formulations. The presence of a carbamoylbutanoic acid backbone further enhances its capacity to form hydrogen bonds with biological macromolecules, a property that is essential for drug-receptor interactions. Researchers have leveraged these structural attributes to explore its potential in modulating pathways associated with chronic diseases, such, as diabetes and cardiovascular disorders. The compound's ability to act as a dual-action agent—simultaneously targeting both inflammatory cytokines and metabolic enzymes—has positioned it as a key focus in the field of precision medicine.
Recent advancements in computational chemistry and in silico modeling have enabled scientists to predict the compound's interaction patterns with cellular targets. A 2023 study published in Journal of Medicinal Chemistry highlighted the molecule's ability to inhibit phosphodiesterase-5 (PDE5) activity, a finding that has implications for the treatment of hypertension and sexual dysfunction. The study also revealed its potential as an anti-inflammatory agent by modulating NF-κB signaling pathways, a mechanism that is increasingly being explored in the context of autoimmune diseases. These findings underscore the molecule's versatility and its relevance to contemporary pharmaceutical research.
One of the most significant breakthroughs in the application of this compound has been its role in the development of targeted therapies for oncology. Researchers have demonstrated that the fluoren-9-yl group can be functionalized to enhance the molecule's ability to selectively bind to prostate-specific membrane antigen (PSMA), a receptor overexpressed in certain cancers. This property has been exploited in the design of radiotherapeutic agents, where the compound serves as a carrier for radioactive isotopes. A 2024 clinical trial reported in Cancer Research showed promising results in the treatment of prostate cancer using a derivative of this molecule, with minimal toxicity to healthy tissues.
The sulfamoylethyl segment of the molecule has also been the subject of recent investigations. Studies have shown that this functional group can enhance the molecule's ability to inhibit protease enzymes involved in pathogen replication, making it a potential candidate for the development of antiviral drugs. A 2023 preclinical study published in Antiviral Research demonstrated that the compound effectively suppressed the replication of herpes simplex virus (HSV) in vitro. These findings suggest that the molecule could be adapted for use in the treatment of viral infections, particularly those that are resistant to existing therapies.
Another area of active research involves the metabolic engineering of this compound to improve its bioavailability and therapeutic efficacy. Scientists have explored the use of nanotechnology to deliver the molecule to specific cellular compartments, enhancing its targeting capabilities. A 2024 study in Nano Today reported the successful encapsulation of the compound in lipid nanoparticles, which significantly improved its stability and delivery efficiency. This approach has the potential to revolutionize the treatment of neurodegenerative diseases, where targeted drug delivery is critical for therapeutic success.
The carbamoylbutanoic acid backbone of the molecule has also been studied for its potential to modulate neurotransmitter systems. Research published in Neuropharmacology in 2023 indicated that the compound could act as an agonist for serotonin receptors, suggesting its potential use in the treatment of depression and anxiety disorders. These findings have sparked interest in exploring the molecule's role in the development of psychiatric medications that address both neurochemical imbalances and psychosocial factors.
Despite its promising potential, the development of this compound as a therapeutic agent faces several challenges. One of the primary concerns is the toxicological profile of the molecule, which requires extensive testing to ensure its safety in human trials. Additionally, the synthetic complexity of the molecule poses challenges in its large-scale production, necessitating the development of more efficient synthetic methodologies. Researchers are actively working to address these issues through the application of green chemistry principles and biocatalytic processes, which aim to reduce the environmental impact of its production while maintaining its therapeutic efficacy.
In summary, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid represents a versatile molecule with significant potential in the field of pharmaceutical sciences. Its unique structural features and functional groups have enabled researchers to explore its applications in a wide range of therapeutic areas, from oncology to antiviral therapy. As research in this area continues to advance, it is anticipated that this compound will play an increasingly important role in the development of novel treatments for complex diseases. The ongoing efforts to optimize its properties and ensure its safety will be critical in translating its potential into clinical reality.
For further reading, the following resources provide additional insights into the research and applications of this compound: the Journal of Medicinal Chemistry, Cancer Research, Antiviral Research, and Nano Today. These publications offer a wealth of information on the latest developments in the field and the potential future directions of this molecule's research.
By continuing to explore the properties and applications of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid, scientists are paving the way for the development of innovative therapies that could significantly improve the lives of patients suffering from a variety of diseases. The interdisciplinary nature of this research highlights the importance of collaboration across different scientific fields to achieve breakthroughs in drug discovery and therapeutic development.
As the field of pharmaceutical research continues to evolve, the study of compounds like 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid will remain a critical area of focus. The insights gained from this research have the potential to lead to the development of new treatments that are more effective, safer, and tailored to individual patient needs. The future of drug discovery lies in the continued exploration of such complex molecules, and their potential to address some of the most pressing health challenges of our time.
In conclusion, the compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(2-sulfamoylethyl)carbamoylbutanoic acid exemplifies the power of molecular design in the development of novel therapeutics. Its unique structural features and functional groups have enabled researchers to explore its applications in a wide range of therapeutic areas, demonstrating the potential of this molecule to contribute to the advancement of medical science. As research in this area continues to progress, it is anticipated that this compound will play an increasingly important role in the development of innovative treatments for complex diseases.
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